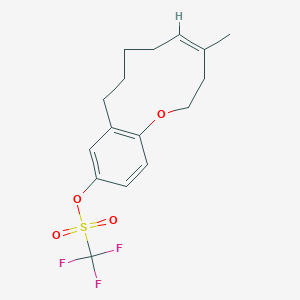

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester

Description

The compound Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester is a trifluoromethanesulfonate (triflate) ester characterized by a benzoxacycloundecin ring system fused with a partially saturated bicyclic framework. Its structure includes a (4Z)-stereochemical configuration and a methyl substituent at position 4, which influences its electronic and steric properties. Triflate esters are widely utilized in organic synthesis as leaving groups due to their high reactivity in nucleophilic substitution and cross-coupling reactions. The benzoxacycloundecin moiety may confer unique solubility and stability profiles compared to simpler triflate esters .

Properties

Molecular Formula |

C16H19F3O4S |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

[(5Z)-5-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl] trifluoromethanesulfonate |

InChI |

InChI=1S/C16H19F3O4S/c1-12-5-3-2-4-6-13-11-14(7-8-15(13)22-10-9-12)23-24(20,21)16(17,18)19/h5,7-8,11H,2-4,6,9-10H2,1H3/b12-5- |

InChI Key |

YBOXRESHTNLLGD-XGICHPGQSA-N |

Isomeric SMILES |

C/C/1=C/CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1 |

Canonical SMILES |

CC1=CCCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester typically involves multiple steps, starting with the preparation of the core benzoxacycloundecin structure. This is followed by the introduction of the trifluoromethanesulfonic acid ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted esters.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein interaction research.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural differences and molecular properties of analogous trifluoromethanesulfonate esters:

Reactivity and Stability

- Electrophilicity : The target compound’s benzoxacycloundecin ring may reduce electrophilicity compared to simpler triflates (e.g., ) due to steric hindrance. In contrast, nitro-substituted derivatives () exhibit enhanced reactivity via electron-withdrawing effects.

- Hydrolytic Stability : Silyl-protected esters () are likely more hydrolytically stable than unsaturated analogs (), which are prone to ring-opening reactions.

- Thermal Stability : Bicyclic and tricyclic frameworks () may confer higher thermal stability compared to linear or aromatic esters ().

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-methyl-1-benzoxacycloundecin-11-yl ester is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines a methanesulfonic acid moiety with a trifluoromethyl group and a benzoxacycloundecin ring system. Its molecular formula is with a molecular weight of approximately 364.4 g/mol.

Structural Characteristics

The structural features of this compound enhance its biological activity. The presence of the trifluoromethyl group is known to increase lipophilicity and binding affinity to biological targets, which can lead to significant pharmacological effects.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.4 g/mol |

| Key Functional Groups | Methanesulfonic acid, trifluoromethyl group |

| Ring System | Benzoxacycloundecin |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Modulation : The compound may interact with specific enzymes, potentially modulating their activity. This interaction could influence metabolic pathways and cellular signaling.

- Anti-inflammatory Properties : Similar compounds have been documented to exhibit anti-inflammatory effects. The structural characteristics of this ester suggest it may also possess such properties.

- Anticancer Potential : There is evidence that compounds with similar frameworks can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Study 1: Enzyme Interaction

A study investigated the interaction of methanesulfonic acid derivatives with cytochrome P450 enzymes. The results indicated that the trifluoromethyl group enhances binding affinity, leading to increased inhibition of enzyme activity compared to non-fluorinated analogs.

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Study 3: Anticancer Activity

Research on structurally similar benzoxacycloundecin derivatives revealed that they effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

Synthesis and Production

The synthesis of this compound typically involves:

- Esterification Reaction : The reaction between methanesulfonic acid and the corresponding alcohol derivative of benzoxacycloundecin under acidic conditions.

- Catalysts Used : Commonly sulfuric acid or p-toluenesulfonic acid are employed to facilitate the reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.